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molecular formula C12H13N3O3S B8653031 ethyl 3-amino-2-carbamoyl-6-methylthieno[2,3-b]pyridine-4-carboxylate

ethyl 3-amino-2-carbamoyl-6-methylthieno[2,3-b]pyridine-4-carboxylate

Cat. No. B8653031
M. Wt: 279.32 g/mol
InChI Key: GZCMARRHFBXBOA-UHFFFAOYSA-N
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Patent
US06974870B2

Procedure details

NaH (39 mg, 0.95 mmol) was added to a solution of the above ester (210 mg, 0.95 mmol) in THF (15 mL) at room temperature. After stirring for 5 min, α-bromoacetamide (134 mg, 0.97 mmol) and n-Bu4NI (10 mg) were added. The mixture was stirred at room temperature for 1 h, then NaH (39 mg, 0.95 mmol) was added, and the mixture was stirred for an additional 0.5 h. The reaction was quenched by addition of saturated aqueous NH4Cl, diluted with EtOAc, washed with brine, dried over Na2SO4, and concentrated giving an orange solid. The crude residue was recrystallized from MeOH giving 3-amino-2-carbamoyl-6-methyl-thieno[2,3-b]pyridine-4-carboxylic acid ethyl ester (160 mg, 60%), m.p. 205-208° C.
Name
Quantity
39 mg
Type
reactant
Reaction Step One
Name
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
134 mg
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Two
Name
Quantity
39 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:5][C:6](=[O:17])[C:7]1[CH:12]=[C:11]([CH3:13])[N:10]=[C:9]([SH:14])[C:8]=1[C:15]#[N:16])[CH3:4].Br[CH2:19][C:20]([NH2:22])=[O:21]>C1COCC1.[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]>[CH2:3]([O:5][C:6]([C:7]1[C:8]2[C:15]([NH2:16])=[C:19]([C:20](=[O:21])[NH2:22])[S:14][C:9]=2[N:10]=[C:11]([CH3:13])[CH:12]=1)=[O:17])[CH3:4] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
39 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
210 mg
Type
reactant
Smiles
C(C)OC(C1=C(C(=NC(=C1)C)S)C#N)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
134 mg
Type
reactant
Smiles
BrCC(=O)N
Name
Quantity
10 mg
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]
Step Three
Name
Quantity
39 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of saturated aqueous NH4Cl
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
giving an orange solid
CUSTOM
Type
CUSTOM
Details
The crude residue was recrystallized from MeOH

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(=O)C=1C2=C(N=C(C1)C)SC(=C2N)C(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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